12-Iodo-9-octadecenoic acid
Description
Contextualization within Halogenated Fatty Acid Chemistry
Halogenated fatty acids, which are fatty acids containing one or more halogen atoms, are a diverse group of compounds found in various organisms, including microorganisms, algae, and marine invertebrates. nih.govresearchgate.net The introduction of a halogen, such as iodine, into a fatty acid chain can significantly alter its chemical and physical properties. researchgate.net This alteration can influence the molecule's reactivity and its interactions with biological systems. The presence of the iodine atom in 12-Iodo-9-octadecenoic acid, for instance, makes it a subject of interest for studying the effects of halogenation on fatty acid metabolism and function. researchgate.net
Naturally occurring halogenated fatty acids number in the hundreds and are sourced from a wide array of organisms. nih.govresearchgate.net While chlorinated and brominated fatty acids are more commonly studied, iodinated fatty acids like this compound offer unique properties for specific research applications. nih.govdtu.dk
Table 1: Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 116784-49-7 |
| Chemical Formula | C18H33IO2 |
| Synonyms | 12-IODE |
Significance in Biochemical Probe Development
A primary application of this compound is its use as a biochemical probe, particularly in enzymology. Its structure, being analogous to naturally occurring fatty acids like linoleic acid, allows it to interact with enzymes that metabolize these lipids. acs.org Researchers have utilized this compound to investigate the mechanisms of enzymes such as soybean lipoxygenase-1. acs.orgacs.org
In these studies, the compound acts as a time-dependent, irreversible inactivator of the ferric form of the enzyme. acs.org The enzyme catalyzes an elimination reaction, removing the iodine and a hydrogen atom to form 9,11-octadecadienoic acid and an iodide ion. acs.orgacs.org This process is accompanied by the inactivation of the enzyme, providing valuable insights into the enzyme's catalytic mechanism and the nature of C-H bond cleavage. acs.orgacs.org
Overview of Research Trajectories for this compound
The principal research trajectory for this compound has been its application in studying enzyme kinetics and mechanisms. Specifically, its interaction with soybean lipoxygenase-1 has been a focal point. acs.orgacs.orgresearchgate.net
Key research findings include:
Enzyme Inactivation: It has been demonstrated that 12-Iodo-cis-9-octadecenoic acid is a time-dependent, irreversible inactivator of ferric lipoxygenase. acs.org
Catalytic Elimination: Ferric lipoxygenase catalyzes an elimination reaction on 12-iodo-cis-9-octadecenoic acid to produce 9,11-octadecadienoic acid and an iodide ion. acs.orgacs.org
Isotope Effects: The use of a deuterated version of the molecule, 11,11-dideuterio-12-IODE, revealed very large kinetic isotope effects for both the elimination reaction and the enzyme inactivation. acs.org This suggests that the cleavage of the C(11)-H bond is a critical step in the reaction pathway. acs.orgacs.org
Mechanism of Action: It is proposed that the pathway leading to enzyme reduction and inactivation is initiated by the homolytic cleavage of the C(11)−H bond. acs.orgacs.org
The synthesis of this compound and its deuterated analogue has been a crucial aspect of this research, enabling detailed mechanistic studies. acs.org
Structure
3D Structure
Properties
CAS No. |
116784-49-7 |
|---|---|
Molecular Formula |
C18H33IO2 |
Molecular Weight |
408.4 g/mol |
IUPAC Name |
(Z)-12-iodooctadec-9-enoic acid |
InChI |
InChI=1S/C18H33IO2/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21/h9,12,17H,2-8,10-11,13-16H2,1H3,(H,20,21)/b12-9- |
InChI Key |
BCBNYUPICLDNOU-UHFFFAOYSA-N |
SMILES |
CCCCCCC(CC=CCCCCCCCC(=O)O)I |
Isomeric SMILES |
CCCCCCC(C/C=C\CCCCCCCC(=O)O)I |
Canonical SMILES |
CCCCCCC(CC=CCCCCCCCC(=O)O)I |
Synonyms |
12-IODE 12-iodo-9-octadecenoic acid |
Origin of Product |
United States |
Synthetic Methodologies for 12 Iodo 9 Octadecenoic Acid and Its Stereoisomers
Regioselective and Stereoselective Synthesis of 12-Iodo-9-octadecenoic acid
The regioselective and stereoselective synthesis of this compound hinges on two critical steps: the formation of the carbon-iodine bond at the C-12 position and the control of the geometry of the C9-C10 double bond.
Approaches to Carbon-Iodine Bond Formation at C-12
The introduction of an iodine atom at the C-12 position of the octadecenoic acid backbone can be effectively achieved by leveraging the reactivity of a hydroxyl group at this position. A key and readily available precursor for this strategy is ricinoleic acid, which is naturally (R)-12-hydroxy-cis-9-octadecenoic acid. wikipedia.orgsigmaaldrich.com The conversion of the secondary alcohol functionality in ricinoleic acid to an iodide proceeds via nucleophilic substitution.
Several methods are available for the iodination of secondary alcohols, offering a range of conditions from mild to more forcing. organic-chemistry.orgresearchgate.netorganic-chemistry.orgscielo.org.za These methods typically involve the activation of the hydroxyl group to create a good leaving group, which is then displaced by an iodide ion.
Common Reagents for Iodination of Secondary Alcohols:
| Reagent System | Description | Reference |
| Triphenylphosphine/Iodine | A classic method for converting alcohols to iodides. | researchgate.net |
| Thioiminium Salts | Offers a mild and selective method for iodination under neutral conditions. | organic-chemistry.org |
| Keggin-type Heteropoly Compounds | Catalytic systems for the iodination of alcohols with potassium iodide. | scielo.org.za |
The reaction proceeds with an inversion of configuration at the C-12 stereocenter, a crucial consideration for the synthesis of specific stereoisomers.
An alternative, though less direct, approach could involve the formation of a halohydrin from an alkene precursor. byjus.comchemistrysteps.comlibretexts.orgyoutube.comlibretexts.org This would entail starting with an octadecenoic acid derivative containing a double bond at a suitable position to allow for regioselective halohydrin formation, followed by conversion of the resulting hydroxyl and halide groups to the desired iodoalkene. However, achieving the required regioselectivity for the initial halogen and hydroxyl introduction at C-11 and C-12 or C-12 and C-13 can be challenging.
Control of C9-C10 Double Bond Stereochemistry (cis/trans)
The stereochemistry of the C9-C10 double bond, whether cis (Z) or trans (E), significantly influences the properties of the final molecule. Control over this feature is typically established during the construction of the carbon skeleton.
Synthesis of cis (Z) Double Bonds: The Wittig reaction is a powerful and widely used method for the stereoselective synthesis of alkenes. researchgate.net The use of non-stabilized ylides in the Wittig reaction generally favors the formation of the cis or Z-alkene. Therefore, the reaction of an appropriate C9 aldehyde with a C9 phosphonium (B103445) ylide can be employed to construct the cis-9-octadecenoic acid backbone.
Synthesis of trans (E) Double Bonds: To favor the formation of the trans or E-alkene, modifications of the Wittig reaction or other olefination reactions can be utilized. The Schlosser modification of the Wittig reaction, for instance, allows for the selective synthesis of trans-alkenes. Alternatively, other olefination reactions, such as the Julia-Kocienski olefination, are known to provide good selectivity for trans-alkenes. researchgate.net
Furthermore, cis-trans isomerization of an existing double bond can be achieved. Catalytic methods, for example using p-toluenesulfinic acid, can be employed to isomerize a cis double bond to a mixture of cis and trans isomers, from which the desired trans isomer can be isolated. researchgate.netcsic.escsic.es
Synthesis of Deuterium-Labeled this compound Analogs
The synthesis of deuterium-labeled analogs is crucial for various applications, including metabolic studies and mechanistic investigations. The introduction of deuterium (B1214612) at specific positions requires tailored synthetic strategies.
Introduction of Isotopes at Specific Positions (e.g., C-11)
Introducing deuterium at the C-11 position, adjacent to the C-12 iodo group, is of particular interest. One plausible approach involves the deuteration of a ketone precursor at the C-11 position. This would entail the oxidation of the C-12 hydroxyl group of a suitable precursor, such as ricinoleic acid, to a ketone. The resulting α-protons at C-11 are acidic and can be exchanged for deuterium under basic or acidic conditions using a deuterium source like D₂O. Subsequent reduction of the C-12 ketone back to a hydroxyl group, followed by iodination as described in section 2.1.1, would yield the desired 11,11-dideuterio-12-iodo-9-octadecenoic acid.
General methods for deuterium labeling of organic molecules often involve H-D exchange reactions catalyzed by metals such as palladium on carbon (Pd/C) in the presence of D₂O. nih.gov While this can be a powerful technique, achieving high regioselectivity for a specific methylene (B1212753) group in a long-chain fatty acid can be challenging and may lead to scrambling of the deuterium label.
Precursor Chemistry in this compound Synthesis
The synthesis of the target molecule relies on the strategic construction of the C18 fatty acid backbone, incorporating the necessary functional groups at the correct positions.
Strategies for Octadecenoic Acid Backbone Construction
The construction of the C18 backbone of octadecenoic acid can be approached through several established synthetic routes, often drawing from the principles of oleochemistry, which utilizes fats and oils as renewable raw materials. researchgate.netnih.govscispace.comnih.gov
A convergent synthesis approach is often employed, where two smaller carbon fragments are coupled to form the final C18 chain. The Wittig reaction, as mentioned previously, is a cornerstone of this strategy. For the synthesis of a 9-octadecenoic acid backbone, this would typically involve the reaction of a C9 aldehyde with a C9 phosphonium ylide. The choice of reactants and reaction conditions dictates the stereochemistry of the resulting C9-C10 double bond.
Illustrative Wittig Reaction for Octadecenoic Acid Backbone:
| C9 Aldehyde Fragment | C9 Phosphonium Ylide Fragment | Resulting Double Bond Stereochemistry |
| Nonanal | (8-Carboxyoctyl)triphenylphosphonium bromide derived ylide | Predominantly cis (Z) with non-stabilized ylides |
The starting materials for these fragments can be derived from various sources. For instance, azelaic acid, which can be obtained from the ozonolysis of oleic acid, can serve as a precursor for the C9 fragment containing the carboxylic acid.
An alternative strategy involves the modification of existing fatty acids. For example, functional group transformations on readily available fatty acids like oleic acid or linoleic acid can be used to introduce the required functionality at the C-12 position, although this may require more complex multi-step sequences to shift or introduce functional groups. Radical allylic halogenation could in principle introduce a halogen at C-8 or C-11 of oleic acid, but regioselectivity and subsequent conversion to the C-12 iodo derivative would be challenging. libretexts.orgchegg.com
Incorporation of Iodine into Fatty Acid Scaffolds
The synthesis of this compound requires a regioselective approach to introduce an iodine atom at the C-12 position of an 18-carbon fatty acid that contains a C-9 double bond. Common methods for iodinating fatty acids, such as the addition of iodine (I₂) or hydroiodic acid (HI) across the double bond of oleic acid, are not suitable as they would saturate the double bond and yield 9,10-diiodooctadecanoic acid or a mixture of 9- and 10-iodooctadecanoic acid, respectively.
A more viable and targeted synthetic route utilizes a precursor that already possesses a functional group at the C-12 position. The most logical starting material for this purpose is ricinoleic acid ((9Z,12R)-12-Hydroxyoctadec-9-enoic acid), a naturally occurring fatty acid that constitutes about 90% of the fatty acid content in castor oil. wikipedia.orgnih.gov Ricinoleic acid provides the correct C18 backbone, the cis-double bond at the C-9 position, and a hydroxyl group at the C-12 position, which can be chemically converted to an iodide.
The conversion of the C-12 hydroxyl group to an iodide can be achieved through standard organic synthesis protocols. A common two-step approach involves:
Activation of the Hydroxyl Group: The hydroxyl group is first converted into a better leaving group, such as a tosylate or mesylate, by reacting it with p-toluenesulfonyl chloride or methanesulfonyl chloride in the presence of a base like pyridine.
Nucleophilic Substitution: The resulting tosylate or mesylate is then displaced by an iodide ion in a nucleophilic substitution reaction (S(_N)2). This is typically accomplished by reacting the intermediate with an iodide salt, such as sodium iodide (NaI) in a polar aprotic solvent like acetone.
This targeted approach ensures the precise placement of the iodine atom at the C-12 position while preserving the crucial C-9 double bond, yielding the desired this compound.
| Method | Substrate | Typical Reagents | Primary Product | Suitability for this compound |
|---|---|---|---|---|
| Halogen Addition | Oleic Acid | I₂, Br₂ | 9,10-Dihalooctadecanoic acid | Unsuitable |
| Hydrohalogenation | Oleic Acid | HI, HBr | Mixture of 9- and 10-halooctadecanoic acid | Unsuitable |
| Targeted Synthesis | Ricinoleic Acid | 1. TsCl, Pyridine 2. NaI, Acetone | This compound | Suitable |
Derivatization of this compound
The bifunctional nature of this compound, possessing both a carboxylic acid and a secondary alkyl iodide, allows for a wide range of chemical modifications.
The carboxylic acid group (-COOH) can undergo typical reactions without affecting the iodo-alkene portion of the molecule. These derivatizations are useful for changing the polarity and physical properties of the compound.
Esterification: The most common derivatization is the conversion to an ester. This is typically achieved through Fischer esterification, which involves reacting the fatty acid with an alcohol (e.g., methanol, ethanol) in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or by using reagents like boron trifluoride-methanol complex. aocs.orgsigmaaldrich.com This reaction is quantitative and yields the corresponding fatty acid ester (e.g., methyl 12-iodo-9-octadecenoate).
Saponification: Reaction with a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), results in the formation of the corresponding carboxylate salt (a soap). This reaction deprotonates the carboxylic acid to form a water-soluble salt (e.g., sodium 12-iodo-9-octadecenoate).
| Reaction Type | Reagent(s) | Product |
|---|---|---|
| Esterification | Methanol (CH₃OH), H₂SO₄ | Methyl 12-iodo-9-octadecenoate |
| Esterification | Ethanol (C₂H₅OH), H₂SO₄ | Ethyl 12-iodo-9-octadecenoate |
| Saponification | Sodium Hydroxide (NaOH) | Sodium 12-iodo-9-octadecenoate |
The carbon-iodine (C-I) bond at the C-12 position is the most reactive site for further functionalization of the fatty acid backbone.
Enzymatic Elimination: this compound (also referred to as 12-IODE in biochemical literature) is a known substrate for the enzyme soybean lipoxygenase. The ferric form of the enzyme catalyzes an elimination reaction, removing the iodide ion and a hydrogen atom from C-11 to produce a conjugated fatty acid, 9,11-octadecadienoic acid. nih.govacs.orgnih.gov This reaction highlights a specific biochemical pathway for the transformation of this compound.
Nucleophilic Substitution: The C-I bond is the weakest among the carbon-halogen bonds, making alkyl iodides excellent substrates for nucleophilic substitution reactions. chemguide.co.uk As a secondary alkyl iodide, this compound can react with a variety of nucleophiles to replace the iodine atom and introduce new functional groups at the C-12 position. science-revision.co.ukchemguide.co.uk These reactions typically proceed via an S(_N)2 mechanism with strong nucleophiles or an S(_N)1 mechanism under conditions that favor carbocation formation. This versatility allows for the synthesis of a diverse array of C-12 functionalized fatty acids.
| Nucleophile | Reagent Example | Product Functional Group at C-12 | Resulting Compound Name |
|---|---|---|---|
| Hydroxide (OH⁻) | NaOH | Alcohol (-OH) | 12-Hydroxy-9-octadecenoic acid (Ricinoleic Acid) |
| Cyanide (CN⁻) | NaCN | Nitrile (-CN) | 12-Cyano-9-octadecenoic acid |
| Azide (N₃⁻) | NaN₃ | Azide (-N₃) | 12-Azido-9-octadecenoic acid |
| Acetate (CH₃COO⁻) | CH₃COONa | Ester (-OCOCH₃) | 12-Acetoxyoctadec-9-enoic acid |
| Ammonia (NH₃) | NH₃ | Amine (-NH₂) | 12-Amino-9-octadecenoic acid |
Reactivity and Reaction Mechanisms of 12 Iodo 9 Octadecenoic Acid
Reactions at the Iodide Moiety
The iodide at the C12 position is a significant reactive site. As a good leaving group, it facilitates several reaction types, including elimination and reduction.
The carbon-iodine bond in 12-Iodo-9-octadecenoic acid can undergo elimination reactions, where the iodide ion is expelled, leading to the formation of a new double bond. A notable example is the enzyme-catalyzed elimination reaction. acs.orgnih.gov
In the presence of the ferric form of soybean lipoxygenase-1, 12-iodo-cis-9-octadecenoic acid undergoes an elimination reaction to yield 9,11-octadecadienoic acid and an iodide ion. acs.orgnih.gov This reaction involves the removal of the iodine from C12 and a proton from an adjacent carbon, typically C11, to form a conjugated diene system. acs.org The formation of the more stable, conjugated system is a significant driving force for this reaction.
General principles of elimination reactions suggest that the major product is often the most stable alkene, which, in this case, is the conjugated diene. libretexts.org The reaction mechanism is believed to be initiated by the cleavage of the C(11)-H bond. acs.orgnih.gov
Table 1: Products of Elimination Reaction Catalyzed by Soybean Lipoxygenase-1
| Reactant | Enzyme | Major Product | By-product |
| 12-Iodo-cis-9-octadecenoic acid | Soybean Lipoxygenase-1 (ferric form) | 9,11-Octadecadienoic acid | Iodide ion |
This elimination is also accompanied by the irreversible inactivation of the enzyme in some turnovers, suggesting the formation of a reactive intermediate that modifies the enzyme. acs.orgnih.gov
The iodine atom in this compound can be removed through reductive processes. This can occur through enzymatic action or other chemical means. This process is often referred to as reductive deiodination or dehalogenation. acs.org
Studies have shown that 12-iodo-cis-9-octadecenoic acid can reduce the ferric (Fe³⁺) form of soybean lipoxygenase to its ferrous (Fe²⁺) state. nih.govacs.org This electron transfer from the substrate to the enzyme's iron center is a key reductive process. The proposed pathway for this reduction is initiated by the homolytic cleavage of the C(11)-H bond. nih.gov
Furthermore, in vivo deiodination is a known metabolic pathway for various radioiodinated fatty acids used in medical imaging. osti.gov While not specifically detailed for this compound, this general process involves the enzymatic removal of iodine, which can affect the biological distribution and clearance of the compound. osti.gov
Reactivity of the C9-C10 Double Bond
The cis-double bond between carbons 9 and 10 is an electron-rich region, making it susceptible to addition reactions. byjus.comquora.com
The π bond of the C9-C10 double bond can act as a nucleophile, attacking electrophilic species. ksu.edu.sa This is the basis for electrophilic addition reactions. byjus.comksu.edu.sa In such a reaction, an electrophile adds to one of the carbons of the double bond, breaking the π bond and forming a carbocation intermediate. ksu.edu.sa This carbocation is then attacked by a nucleophile to form the final addition product. ksu.edu.sa
Conversely, nucleophilic addition to a standard carbon-carbon double bond is less common unless the bond is activated by adjacent electron-withdrawing groups. byjus.combhu.ac.in For this compound, the primary reactivity of the double bond is expected to be electrophilic addition due to the high electron density of the π bond. quora.com Specific studies detailing the addition reactions for this particular molecule are limited, but the general mechanisms for alkenes would apply.
The C9-C10 double bond has the potential to undergo isomerization. This can involve a shift in the position of the double bond along the fatty acid chain or a conversion between cis and trans geometric isomers. Such isomerizations can be catalyzed by acids, heat, or enzymes. While specific isomerization pathways for this compound are not extensively documented, enzymatic systems in various organisms are known to catalyze the isomerization of double bonds in other fatty acids. nih.gov
Enzymatic Transformations of this compound
Enzymes can profoundly alter the structure and reactivity of this compound. The most well-documented enzymatic transformation involves soybean lipoxygenase-1. acs.orgnih.govacs.org
As previously mentioned, the ferric form of soybean lipoxygenase-1 catalyzes an elimination reaction on 12-iodo-cis-9-octadecenoic acid, producing 9,11-octadecadienoic acid. acs.orgnih.gov This transformation is significant because the substrate acts as a mechanism-based inactivator of the enzyme. acs.orgnih.gov The inactivation occurs in approximately 1 out of every 10 successful elimination reactions. acs.orgnih.gov
Research using a deuterated version of the molecule (11,11-dideuterio-12-IODE) revealed a very large kinetic isotope effect on both the elimination reaction and the enzyme inactivation. acs.orgacs.org This finding strongly supports the proposal that the cleavage of the C(11)-H bond is a critical, rate-determining step in the reaction mechanism. acs.orgnih.gov Electron spin resonance spectroscopy has demonstrated that 12-iodo-cis-9-octadecenoic acid can reduce the enzyme from its ferric to its ferrous state, a process also showing a significant isotope effect. nih.gov
Table 2: Research Findings on the Enzymatic Transformation by Soybean Lipoxygenase-1
| Observation | Substrate | Significance | Reference |
| Elimination Reaction | 12-Iodo-cis-9-octadecenoic acid | Produces 9,11-octadecadienoic acid and iodide ion. | acs.orgnih.gov |
| Irreversible Inactivation | 12-Iodo-cis-9-octadecenoic acid | Acts as a mechanism-based inactivator of the enzyme. | acs.orgnih.gov |
| Large Kinetic Isotope Effect | 11,11-dideuterio-12-iodo-cis-9-octadecenoic acid | Indicates that C(11)-H bond cleavage is a key step in both elimination and inactivation. | acs.orgacs.org |
| Enzyme Reduction | 12-Iodo-cis-9-octadecenoic acid | Reduces ferric (Fe³⁺) lipoxygenase to the ferrous (Fe²⁺) form. | nih.govacs.org |
Interactions with Lipoxygenase Enzymes
This compound (12-IODE) functions as a time-dependent, irreversible inactivator of soybean lipoxygenase-1. acs.orgnih.gov The inactivation process is dependent on the concentration of 12-IODE up to 20 microM, with a half-maximal rate observed at approximately 4 microM. nih.gov For the inactivation to occur, the presence of both a lipid hydroperoxide and molecular oxygen is essential. nih.gov This requirement for a lipid hydroperoxide exists even after the initial oxidation of the enzyme's native ferrous iron to the active ferric state. nih.gov
The ferric form of soybean lipoxygenase-1 catalyzes an elimination reaction when it interacts with 12-IODE. acs.orgnih.gov This reaction results in the formation of 9,11-octadecadienoic acid and an iodide ion. acs.orgnih.gov Research indicates that, on average, about ten turnovers of this elimination reaction occur for each instance of enzyme inactivation. acs.orgacs.org In contrast, similar compounds such as 12-iodooctadecanoic acid, 12-bromo-cis-9-octadecenoic acid, and 12-iodo-trans-9-octadecenoic acid did not result in detectable enzyme inactivation. nih.gov
The interaction is specific, as evidenced by the lack of inactivation by closely related molecules, suggesting that the cis-9-double bond and the iodine at position 12 are critical for its activity as an inactivator. nih.gov
Mechanisms of Enzyme Inactivation and Kinetic Isotope Effects
To investigate this mechanism, researchers synthesized 11,11-dideuterio-12-IODE (D₂-12-IODE), a version of the molecule where the two hydrogen atoms on carbon 11 are replaced by deuterium (B1214612). acs.orgacs.org When soybean lipoxygenase-1 was treated with this deuterated compound, both the elimination reaction and the enzyme inactivation proceeded at a much lower rate. acs.orgnih.gov The kinetic isotope effects were described as "very large," although difficult to quantify precisely because the reaction rates with D₂-12-IODE were so low. acs.orgacs.orgnih.gov These large isotope effects are comparable to those seen in the normal catalytic reaction of lipoxygenase with its substrates and are greater than what can be explained by zero-point energy considerations alone. acs.orgnih.gov
This large deuterium isotope effect provides compelling evidence that the cleavage of the C(11)-H bond is a rate-determining step in both the elimination and inactivation processes, confirming that 12-IODE acts as a mechanism-based inactivator. acs.org Electron spin resonance (ESR) spectroscopy also revealed a large isotope effect on the reduction of the ferric enzyme to its ferrous form when using D₂-12-IODE compared to 12-IODE. acs.orgnih.gov
| Parameter | Observation with this compound (12-IODE) | Observation with 11,11-dideuterio-12-IODE (D₂-12-IODE) | Reference |
| Enzyme Inactivation | Time-dependent, irreversible inactivation of ferric lipoxygenase. | The rate of inactivation is significantly lower, demonstrating a large kinetic isotope effect. | acs.orgnih.govacs.org |
| Elimination Reaction | Catalyzes the formation of 9,11-octadecadienoic acid and iodide ion. | The rate of elimination is significantly lower, also showing a large kinetic isotope effect. | acs.orgacs.org |
| Turnover Rate | Approximately 10 turnovers of elimination occur per inactivation event. | Not specified, but overall reaction is much slower. | acs.orgacs.org |
| Enzyme Reduction | Reduces ferric lipoxygenase to the ferrous form, observable by ESR spectroscopy. | The rate of reduction is much lower, indicating a large isotope effect on this process. | acs.orgnih.gov |
Formation of Reactive Intermediates
The mechanism of lipoxygenase inactivation by 12-IODE involves the enzymatic conversion of the molecule into a more reactive species. nih.gov It is proposed that the pathways leading to both enzyme inactivation and reduction are initiated by the homolytic cleavage of the C(11)-H bond. acs.orgacs.orgnih.gov This bond-breaking event is believed to be the trigger for the formation of a radical intermediate. acs.org
The evidence for this C-H bond cleavage as the initial step is the very large kinetic isotope effect observed on inactivation when using a deuterated version of 12-IODE. acs.org The elimination reaction, which produces 9,11-octadecadienoic acid, could be initiated by either homolytic (radical) or heterolytic (ionic) cleavage of this same C(11)-H bond. acs.orgacs.org
Electron spin resonance (ESR) spectroscopy studies have supported this hypothesis by demonstrating that 12-IODE can reduce the active ferric (Fe³⁺) form of lipoxygenase to the inactive ferrous (Fe²⁺) state. acs.orgnih.gov This reduction is also subject to a large isotope effect, linking it directly to the cleavage of the C(11)-H bond. acs.orgnih.gov These findings suggest that 12-IODE is processed by the enzyme to generate a reactive intermediate that ultimately leads to its irreversible inactivation. acs.orgnih.gov
Advanced Analytical Techniques for Characterization and Quantification of 12 Iodo 9 Octadecenoic Acid
Chromatographic Separation Techniques
Chromatography is fundamental to the analysis of 12-Iodo-9-octadecenoic acid, enabling its separation from other fatty acids and sample components, which is a prerequisite for accurate characterization and quantification.
Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like fatty acid derivatives. slu.senih.gov For the analysis of this compound, derivatization is typically required to increase its volatility for GC analysis. mdpi.com A common approach is the conversion of the carboxylic acid to its corresponding fatty acid methyl ester (FAME). slu.se
The separation of the FAME of this compound is achieved on a GC column, often a capillary column with a non-polar or medium-polarity stationary phase. mdpi.com The retention time of the compound provides initial identification information. Following separation, the eluting compound is introduced into the mass spectrometer, which provides detailed structural information and allows for purity assessment. slu.se Electron ionization (EI) is a common ionization technique used in GC-MS, which can cause fragmentation of the molecule. nih.gov While this fragmentation can be complex, it provides a characteristic fingerprint that aids in structural elucidation. nih.gov For halogenated compounds, including iodo-fatty acids, a halogen-specific detector (XSD) can be a valuable alternative or complement to mass spectrometry, offering high selectivity for halogenated analytes. nih.govdiva-portal.org
Table 1: Illustrative GC-MS Parameters for Fatty Acid Analysis
| Parameter | Value/Description |
|---|---|
| Column | Elite-5MS (5% diphenyl/95% dimethyl polysiloxane), 30 m x 0.25 mm x 0.25 µm |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min |
| Injection Mode | Splitless or split (e.g., 10:1 ratio) |
| Injector Temperature | 250 - 280 °C |
| Oven Temperature Program | Example: Initial 110°C, ramp to 280°C |
| Mass Spectrometer | Electron Ionization (EI) at 70 eV |
| Scan Range | 45-450 Da |
Note: These are general parameters and would require optimization for the specific analysis of this compound methyl ester. nih.govmdpi.com
High-performance liquid chromatography (HPLC) is a versatile technique for the separation and quantification of non-volatile or thermally labile compounds like this compound in its free acid form or as a derivative. acs.orgnih.gov Reversed-phase HPLC is a widely used mode for fatty acid separation. aocs.orgjst.go.jp In this mode, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase. acs.org
For the separation of this compound, a mobile phase consisting of a mixture of solvents like acetonitrile (B52724), water, and an acid (e.g., acetic acid or phosphoric acid) is often employed. acs.org The composition of the mobile phase can be constant (isocratic elution) or varied over time (gradient elution) to achieve optimal separation. acs.org
Quantification of this compound by HPLC is typically achieved using a UV detector, as the carboxylic acid group and the double bond provide some UV absorbance. aocs.org To enhance sensitivity, derivatization with a UV-absorbing group, such as a phenacyl ester, can be performed. jst.go.jpnih.gov Evaporative light-scattering detection (ELSD) is another option that can be used for the detection of fatty acids without the need for derivatization. acs.org
Table 2: Example HPLC Conditions for the Analysis of this compound
| Parameter | Description |
|---|---|
| Column | Alltech Adsorbosphere C18 (5 µm), 250 x 4.6 mm |
| Mobile Phase | Gradient of 0.1% acetic acid in water (A) and 0.1% acetic acid in acetonitrile (B) |
| Flow Rate | 1.0 mL/min |
| Detection | Evaporative Light-Scattering Detector (ELSD) or UV detection |
| Internal Standard | Oleic acid or 12-(2-naphthoxy)dodecanoic acid |
Based on a method developed for the analysis of this compound. acs.org
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the detailed structural analysis of this compound, providing information on its stereochemistry, positional isomers, molecular weight, and the presence of specific functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise structure of molecules. longdom.orgnumberanalytics.com For this compound, ¹H NMR and ¹³C NMR are fundamental for confirming the carbon skeleton and the positions of the double bond and the iodine atom.
Of particular importance is the use of two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), which reveals proton-proton coupling networks and helps to establish the connectivity of atoms in the molecule. longdom.org The stereochemistry of the double bond (cis or trans) can be determined from the coupling constants of the vinylic protons in the ¹H NMR spectrum. acs.org For instance, a cis configuration is confirmed by a specific coupling constant (J) value. acs.org The position of the iodine atom can be confirmed by the chemical shift of the proton attached to the same carbon atom.
In a study involving a deuterated analog of this compound (D₂-12-IODE), ¹H NMR was used to confirm the structure. The absence of the signal for the hydrogens on C(11) in the deuterated compound and the simplification of the multiplet for the vinyl proton at C(10) to a doublet confirmed the position of deuteration and the cis stereochemistry of the double bond. acs.org
Mass spectrometry (MS) is a key technique for determining the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns. slu.selipidmaps.org When coupled with a separation technique like GC or HPLC, it provides a powerful analytical tool.
The molecular weight of the compound can be determined from the molecular ion peak in the mass spectrum. The isotopic pattern of iodine (a monoisotopic element) simplifies the interpretation of the mass spectrum around the molecular ion. Fragmentation analysis provides valuable information about the structure of the molecule. For fatty acid methyl esters, characteristic fragmentation patterns are observed that can help to locate the position of the double bond and other functional groups. slu.se In the case of this compound, cleavage at the carbon-iodine bond would be a significant fragmentation pathway.
Table 3: Key Mass Spectrometry Data for a Related Compound (Methyl Ester of Ricinoleic Acid)
| m/z (mass-to-charge ratio) | Interpretation |
|---|---|
| 312 | Molecular Ion [M]⁺ |
| 294 | Loss of H₂O |
| 227 | Cleavage adjacent to the hydroxyl group |
| 187 | Further fragmentation |
This table for a structurally similar hydroxy fatty acid methyl ester illustrates the type of fragmentation data obtained from MS, which would be analogous for the iodo-compound, with characteristic fragments corresponding to the loss of iodine and cleavage around the C-I bond and the double bond. researchgate.net
Ultraviolet-Visible (UV-Vis) spectroscopy is a relatively simple yet effective technique for the detection and quantification of compounds with chromophores, such as conjugated double bonds. researchgate.netoptica.org While this compound itself, with an isolated double bond, does not have a strong absorption in the standard UV-Vis range, this technique becomes highly relevant for monitoring reactions involving this compound. aocs.org
For instance, the elimination of iodide from this compound can lead to the formation of a conjugated diene system (9,11-octadecadienoic acid). nih.govnih.gov Conjugated dienes exhibit a characteristic strong UV absorbance in the range of 230-235 nm. aocs.orgresearchgate.net Therefore, UV-Vis spectroscopy can be used to monitor the progress of such elimination reactions by measuring the increase in absorbance at this specific wavelength. nih.gov This method is often used in enzymatic assays where the formation of a conjugated diene is a product of the reaction. nih.gov
Table 4: UV-Vis Absorption Maxima for Relevant Fatty Acid Structures
| Compound/Structure | Typical Absorption Maximum (λmax) |
|---|---|
| Isolated Double Bond | ~206-210 nm |
| Conjugated Diene | ~230-235 nm |
| Conjugated Triene | ~268 nm |
These values are characteristic and can be used for the qualitative and quantitative analysis of fatty acids with these features. aocs.orgoptica.org
Radiochemical Purity and Stability Assessment of Radiolabeled Analogs
The utility of radiolabeled analogs of this compound in imaging and metabolic studies is fundamentally dependent on their radiochemical purity and stability. Radiochemical purity refers to the proportion of the total radioactivity present in the desired chemical form. High purity is essential to ensure that the observed biological distribution is attributable to the tracer itself and not to radioactive impurities. Stability, both in vitro and in vivo, is crucial for the integrity of the radiotracer from the point of preparation to its arrival at the target tissue.
Assessment of these parameters involves a suite of advanced analytical techniques. Methodologies are designed to separate the intact radiolabeled fatty acid from potential contaminants, such as free radioiodine, and to evaluate its structural integrity over time and in biological environments.
Methods for Purity and Stability Determination
Several chromatographic methods are standard for determining the radiochemical purity of radioiodinated fatty acids. nih.gov These techniques separate compounds based on their differential partitioning between a stationary phase and a mobile phase.
High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for the analysis of radiolabeled compounds. It offers high resolution and is used to confirm the identity and purity of both the non-radioactive precursors and the final radiolabeled products. nih.gov By comparing the retention time of the synthesized radioactive compound with that of a non-radioactive, authenticated standard, its identity can be confirmed. plos.org
Thin-Layer Chromatography (TLC): TLC, including Instant Thin-Layer Chromatography (ITLC), provides a rapid and effective means of separating the radiolabeled product from impurities. nih.gov For instance, specific solvent systems can effectively separate the desired radioiodinated fatty acid from free radioiodide (e.g., Na¹²⁵I) and other potential radiochemical byproducts. nih.govnih.gov
The stability of the radiolabeled analog is assessed both in vitro and in vivo. In vitro stability is often evaluated by incubating the compound in saline or blood plasma and analyzing samples at various time points using the chromatographic methods described above. nih.gov In vivo stability is determined by analyzing tissues and fluids (blood, urine, bile) after administration to animal models to detect any metabolic breakdown or deiodination of the tracer. nih.gov A key challenge in the development of radioiodinated fatty acids is preventing in vivo deiodination. osti.gov Strategies to enhance stability include attaching the radioiodine to a terminal phenyl group or as a trans-vinyl iodide, which creates a more stable carbon-iodine bond. iaea.orgosti.gov
Research Findings on Purity and Stability
Studies on various analogs have demonstrated the successful preparation of high-purity radiotracers. The choice of labeling method and purification technique significantly impacts the final radiochemical purity. For example, radioiodination via iododestannylation reactions, often using mild oxidizing agents like peracetic acid, can yield products with high radiochemical purity, often exceeding 99%. nih.gov Other methods using chloramine-T as the oxidizing agent have also produced radioiodinated compounds with high purity, ranging from 84% to 99%. fao.org A radioiodinated nitroxide probe developed for detecting lipid radicals was synthesized with radiochemical yields of 84–87% and a radiochemical purity greater than 99%. researchgate.net
The stability of these analogs is a critical factor for their application. Research has focused on creating analogs that resist metabolic degradation. The introduction of a methyl group in the β-position of the fatty acid chain, as seen in β-methyl-p-(¹²⁵I)-iodophenyl-pentadecanoic acid (BMIPP), was shown to inhibit β-oxidation, leading to prolonged retention in the myocardium compared to its straight-chain counterpart. iaea.orgosti.gov Similarly, stabilizing the radioiodine as a terminal vinyl iodide has been shown to prevent in vivo deiodination. osti.gov The chemical stability of some radiogallium-labeled fatty acid derivatives, for instance, was confirmed in phosphate-buffered saline. plos.org
The following tables summarize key findings related to the radiochemical purity and stability of various radioiodinated fatty acid analogs.
Table 1: Reported Radiochemical Purity of Selected Radioiodinated Analogs
| Analog / Compound | Labeling Method Highlight | Achieved Radiochemical Purity | Reference |
|---|---|---|---|
| General Organotin Arene Derivatives | Radioiodination with peracetic acid | >99% | nih.gov |
| [¹²³I]-ME-BA and [¹²³I]-E-BA | Reaction with Na¹²³I and chloramine-T | 84-99% | fao.org |
| Radioiodinated Nitroxide Probe | I-125 labeling | >99% | researchgate.net |
Table 2: Stability Assessment of Selected Radiolabeled Fatty Acid Analogs
| Analog / Compound | Stability Aspect | Key Finding | Reference |
|---|---|---|---|
| 18-iodo-13-tellura-17-octadecenoic acid | In Vivo Stability | Does not exhibit in vivo deiodination due to the stable vinyl iodide moiety. | osti.gov |
| 15-(p-iodophenyl)-3-R,S-methylpentadecanoic acid (BMIPP) | Metabolic Stability | Methyl-branching inhibits β-oxidation, leading to prolonged myocardial retention. | iaea.org |
| 19-iodo-3-R,S-methyl-18-octadecenoic acid (BMIVN) | Metabolic Stability | Exhibits prolonged myocardial retention compared to its linear analog. | iaea.org |
| 99mTc-diethyl HIDA | In Vitro Stability | The presence of oxygen from the air increases the percentage of radiochemical impurities (99mTcO4-). | nih.gov |
Biochemical and Biological Roles of 12 Iodo 9 Octadecenoic Acid in in Vitro and Non Human Preclinical Models
12-Iodo-9-octadecenoic acid as an Enzymatic Probe
This compound has been utilized as a valuable tool to investigate the mechanisms of enzymatic reactions, particularly those involving lipoxygenases. Its unique chemical properties allow it to serve as a probe to elucidate enzyme kinetics, active site interactions, and reaction pathways.
Studies on Lipoxygenase Mechanism and Inhibition
This compound has been identified as a time-dependent, irreversible inactivator of soybean lipoxygenase-1. nih.gov This inactivation is a key feature that has been exploited to understand the enzyme's catalytic cycle. The process is dependent on the presence of lipid hydroperoxide and oxygen, suggesting that the enzyme converts this compound into a more reactive species that is responsible for the inactivation. nih.gov
The interaction between this compound and the ferric form of soybean lipoxygenase-1 leads to an elimination reaction, producing iodide ions and 9,11-octadecadienoic acid. nih.govnih.gov This elimination is accompanied by the irreversible inactivation of the enzyme, with approximately 10 molecules of iodide produced for every molecule of enzyme inactivated at a pH of 9.0. nih.gov The rate of inactivation is independent of the concentration of this compound above 20 microM, with a half-maximal rate observed at approximately 4 microM. nih.gov
Interestingly, the inactivation pathway appears to involve scavengeable radicals, as the presence of free-radical traps like ascorbate (B8700270) and hydroxylamine (B1172632) can block the inactivation without affecting the elimination reaction. nih.gov This suggests a branching pathway where a radical intermediate is formed, which can either lead to enzyme inactivation or proceed through the elimination reaction.
A crucial aspect of the mechanism is the breaking of the C(11)-H bond of this compound. nih.gov Studies using a deuterated version of the molecule, 11,11-dideuterio-12-IODE, revealed a large kinetic isotope effect on both the elimination reaction and the enzyme inactivation. nih.gov This indicates that the cleavage of the C(11)-H bond is a rate-determining step in both processes. nih.gov
It has been proposed that the inactivation pathway is initiated by the homolytic cleavage of the C(11)-H bond, leading to the reduction of the ferric lipoxygenase to its ferrous form. nih.gov
Key Findings on Lipoxygenase Inhibition by this compound:
| Parameter | Observation | Reference |
| Inactivation Type | Time-dependent, irreversible | nih.gov |
| Enzyme Form | Ferric lipoxygenase | nih.gov |
| Products | Iodide ions, 9,11-octadecadienoic acid | nih.govnih.gov |
| Inactivation Stoichiometry | ~10 turnovers per inactivation event | nih.govacs.org |
| Cofactor Requirement | Lipid hydroperoxide, O2 | nih.gov |
| Key Mechanistic Step | C(11)-H bond cleavage | nih.gov |
Investigations into Enzyme-Substrate Interactions
The interaction between this compound and soybean lipoxygenase-1 provides insights into the enzyme's substrate binding and catalytic mechanism. The molecule acts as an analogue of linoleic acid, the natural substrate for the enzyme, allowing researchers to probe the active site. acs.org
The proposed mechanism suggests that catalysis is initiated by the reaction of the ferric form of the enzyme with the fatty acid substrate. acs.org In the case of this compound, this interaction leads to the formation of an intermediate. One hypothesis is that this intermediate is a pentadienyl radical bound to the now ferrous enzyme, generated by the transfer of a hydrogen atom from the substrate to a ferric hydroxide (B78521) moiety in the active site. acs.org
Electron spin resonance (ESR) spectroscopy has been used to demonstrate that this compound can indeed reduce ferric lipoxygenase to the ferrous form. nih.gov This reduction is also subject to a large kinetic isotope effect when the deuterated substrate is used, further supporting the involvement of C(11)-H bond cleavage in this initial interaction. nih.gov
The working hypothesis for the inactivation process involves a one-electron transfer from this compound to the ferric lipoxygenase. acs.org This generates ferrous lipoxygenase and a radical derived from the iodo-fatty acid. acs.org While the elimination reaction proceeds, on some occasions, the radical species may react with the enzyme, leading to its irreversible inactivation.
Metabolic Studies in Cellular Systems
No information was found in the search results regarding the metabolic studies of this compound in cellular systems, including its incorporation into lipid pools or its pathways of biotransformation in non-human preclinical models.
Role as a Biochemical Intermediate or Product
No information was found in the search results to suggest that this compound acts as a biochemical intermediate or product in biological systems.
Comparative Biochemical Activity of Stereoisomers and Analogs
Research has demonstrated that 12-iodo-cis-9-octadecenoic acid acts as a time-dependent, irreversible inactivator of soybean lipoxygenase 1. researchgate.net This inactivation is a key biochemical effect observed in non-human preclinical models. However, subtle modifications to the molecule can drastically alter or eliminate this activity.
One of the most direct comparisons is with its bromo-analog, 12-bromo-cis-9-octadecenoic acid. While the ferric form of soybean lipoxygenase can catalyze the conversion of the bromo-analog to 9,11-octadecadienoic acid, the rate of this reaction is less than 25% of that observed with 12-iodo-cis-9-octadecenoic acid. doi.org Crucially, unlike the iodo-compound, 12-bromo-cis-9-octadecenoic acid does not lead to the inactivation of the enzyme. doi.org
The configuration of the double bond is also a critical factor. The trans isomer, 12-iodo-trans-9-octadecenoic acid, has been shown to be ineffective as an inactivator of soybean lipoxygenase 1. researchgate.net This indicates a strict stereochemical requirement for the cis configuration of the double bond at the 9-position for the inactivation of this particular enzyme.
Furthermore, the presence of the double bond itself is essential for the observed biochemical activity. The saturated analog, 12-iodooctadecanoic acid, which lacks the 9-octadecenoic double bond, does not cause inactivation of soybean lipoxygenase 1. researchgate.net This suggests that the double bond plays a crucial role in the mechanism of enzyme inactivation by 12-iodo-cis-9-octadecenoic acid.
Finally, a mixture of stereoisomers of 9,11-octadecadienoic acid, a potential product of the enzymatic reaction, also failed to produce any inactivation of the enzyme. researchgate.net This finding further underscores the specific structural requirements of the parent compound, 12-iodo-cis-9-octadecenoic acid, for its inhibitory activity.
These comparative studies reveal that the ability of this compound to irreversibly inactivate soybean lipoxygenase 1 is highly dependent on the presence of iodine (as opposed to bromine), a cis-configured double bond at the 9-position, and the unsaturated nature of the fatty acid chain.
| Compound Name | Inactivation of Soybean Lipoxygenase 1 |
| 12-iodo-cis-9-octadecenoic acid | Yes |
| 12-bromo-cis-9-octadecenoic acid | No |
| 12-iodo-trans-9-octadecenoic acid | No |
| 12-iodooctadecanoic acid | No |
| 9,11-octadecadienoic acid (stereoisomer mixture) | No |
Computational and Theoretical Investigations of 12 Iodo 9 Octadecenoic Acid
Molecular Modeling and Conformational Analysis
Detailed molecular modeling and conformational analysis studies specifically for 12-Iodo-9-octadecenoic acid have not been extensively published. Such studies would typically involve the use of molecular mechanics force fields to explore the molecule's potential energy surface and identify its most stable three-dimensional structures.
The conformation of this compound is largely dictated by its core structure, which includes an eighteen-carbon chain, a cis-double bond at the C9-C10 position, and an iodine atom at C12. The cis-double bond introduces a characteristic kink in the fatty acid chain, preventing it from adopting a fully linear conformation. The bulky iodine substituent at C12 would further influence the local geometry, sterically hindering rotation around adjacent single bonds and favoring specific rotamers. A thorough conformational analysis would involve systematic rotation of all dihedral angles to map out the low-energy conformations, which is crucial for understanding how the molecule fits into the active sites of enzymes.
Quantum Chemical Calculations of Electronic Structure and Reactivity
Specific quantum chemical calculations detailing the electronic structure and reactivity of this compound are not readily found in the literature. These investigations, often employing methods like Density Functional Theory (DFT), are essential for understanding the molecule's chemical behavior at a subatomic level.
For this compound, such calculations could provide valuable insights into its reactivity, particularly in the context of its role as an enzyme inactivator. Experimental studies propose that its mechanism of action involves the homolytic cleavage of the C-H bond at the C11 position, which is adjacent to the double bond acs.org. Quantum chemical calculations could be used to determine the bond dissociation energy (BDE) of the C11-H bond, offering theoretical support for this proposed mechanism. Furthermore, calculations could map the distribution of electron density, identify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) to predict sites susceptible to nucleophilic or electrophilic attack, and model the structure of radical intermediates.
Computational Studies of Enzyme-Substrate Binding (e.g., Lipoxygenase)
This compound is recognized as a time-dependent, irreversible inactivator of soybean lipoxygenase-1 acs.org. Experimental work has shown that the ferric form of this enzyme catalyzes an elimination reaction on the molecule acs.orgnih.govnih.gov. While these interactions have been studied experimentally, detailed computational studies, such as molecular docking and molecular dynamics (MD) simulations, of the binding of this compound to lipoxygenase are not widely published.
Such computational studies would be invaluable for visualizing the binding pose of the molecule within the enzyme's active site. Molecular docking could predict the preferred orientation of the substrate, identifying key interactions (e.g., hydrogen bonds, hydrophobic interactions) with amino acid residues. Following docking, MD simulations could be employed to study the dynamic stability of the enzyme-substrate complex and to explore the conformational changes that may occur upon binding, leading to the inactivation of the enzyme. The proposed mechanism involves the cleavage of the C11-H bond, and computational models could help elucidate the role of the enzyme's active site iron atom and surrounding residues in facilitating this reaction acs.orgnih.gov.
Table 2: Experimentally Proposed Steps in Lipoxygenase Inactivation
| Step | Description | Reference |
|---|---|---|
| Binding | This compound binds to the ferric form of soybean lipoxygenase. | acs.orgnih.gov |
| C-H Cleavage | The enzyme initiates a homolytic cleavage of the C(11)-H bond. | acs.orgnih.gov |
| Elimination | An elimination reaction occurs, producing 9,11-octadecadienoic acid and an iodide ion. | acs.orgnih.gov |
| Inactivation | The enzyme is irreversibly inactivated over the course of multiple turnovers. | acs.org |
Prediction of Spectroscopic Properties
There are no specific computational studies in the reviewed literature focused on predicting the spectroscopic properties of this compound. Computational chemistry offers powerful tools for predicting spectra, which can be used to aid in the structural elucidation of new compounds or to interpret experimental data.
For instance, NMR chemical shifts (¹H and ¹³C) can be calculated using quantum mechanical methods. These predicted shifts, when compared to experimental spectra, can help confirm the compound's structure and assign specific resonances to individual atoms. Similarly, computational methods can predict vibrational frequencies, which correspond to the peaks observed in an infrared (IR) spectrum, providing information about the functional groups present in the molecule. Mass spectrometry fragmentation patterns can also be modeled to understand how the molecule breaks apart under specific ionization conditions, aiding in the interpretation of experimental mass spectra.
Applications of 12 Iodo 9 Octadecenoic Acid As a Precursor in Specialized Chemical Synthesis
Synthesis of Radiolabeled Fatty Acid Analogs for Preclinical Research
The incorporation of a halogen, such as iodine, into a fatty acid backbone provides a handle for radiolabeling, a critical technique in preclinical research for tracking the biodistribution and metabolism of molecules. While the synthesis and use of various iodo-fatty acid analogs for these purposes are documented, specific applications of 12-Iodo-9-octadecenoic acid are narrowly focused.
Development of Novel Imaging Agents (excluding human clinical use)
Design of Biochemical Tracers
This compound has been effectively utilized as a biochemical tracer to investigate enzyme kinetics and mechanisms, most notably in the study of lipoxygenases. Its role as a mechanism-based inactivator has provided significant insights into the catalytic cycle of these enzymes.
Research has demonstrated that 12-iodo-cis-9-octadecenoic acid acts as a time-dependent, irreversible inactivator of soybean lipoxygenase 1. This inactivation is a key feature of its utility as a biochemical tracer, allowing researchers to probe the active site and catalytic mechanism of the enzyme. The interaction between 12-iodo-cis-9-octadecenoic acid and the ferric form of soybean lipoxygenase leads to an elimination reaction, producing iodide ions and 9,11-octadecadienoic acid nih.gov. This reaction proceeds until the enzyme is irreversibly inactivated, providing a measurable endpoint for kinetic studies.
The table below summarizes the key findings from studies on the interaction of 12-iodo-cis-9-octadecenoic acid with soybean lipoxygenase:
| Feature | Observation | Implication for Biochemical Tracing |
| Enzyme Interaction | Time-dependent, irreversible inactivation of soybean lipoxygenase 1. | Allows for the study of enzyme active sites and catalytic mechanisms through specific, covalent modification. |
| Reaction Products | Produces iodide ions and 9,11-octadecadienoic acid. | Provides a detectable signal (iodide release) to monitor the enzymatic reaction and inactivation process. |
| Enzyme Form | Interacts with the ferric form of lipoxygenase. | Helps in elucidating the specific redox state of the enzyme involved in catalysis. |
Intermediary in Complex Organic Molecule Synthesis
The carbon-iodine bond in this compound presents a potential site for various coupling reactions, positioning it as a synthon in the synthesis of more complex molecules. However, its documented applications in this area are limited.
As a Synthon for Iodinated Natural Products
There is no significant evidence in the scientific literature to suggest that this compound is a commonly used synthon for the synthesis of iodinated natural products. While its structure is amenable to such applications, documented synthetic routes employing this specific precursor are not prevalent.
For Construction of Polyunsaturated Systems
Scientific literature does not prominently feature this compound as a precursor for the construction of polyunsaturated fatty acid systems. The synthesis of polyunsaturated systems typically involves other well-established synthetic methodologies and starting materials.
Applications in Material Science Precursors (excluding material properties)
Currently, there is no available research to indicate the use of this compound as a precursor in material science applications.
Future Research Directions and Unexplored Avenues for 12 Iodo 9 Octadecenoic Acid Studies
Development of Novel Synthetic Routes
Current research has utilized 12-Iodo-9-octadecenoic acid, indicating the existence of established synthetic pathways. For instance, the synthesis of isotopically labeled versions, such as 11,11-dideuterio-12-Iodo-9-octadecenoic acid, has been accomplished to probe enzymatic mechanisms. nih.govacs.org However, the future exploration of this compound necessitates the development of novel synthetic routes characterized by improved efficiency, stereoselectivity, and scalability.
Future synthetic strategies could focus on:
Stereospecific Synthesis: Developing methods to selectively synthesize the (R)- or (S)-enantiomer of the compound to investigate stereospecific interactions with biological targets.
Increased Yield and Purity: Optimizing reaction conditions and purification techniques to produce the compound in higher yields and with greater purity, which is crucial for detailed biological and chemical studies.
Versatile Precursors: Designing synthetic pathways that allow for the easy introduction of different isotopes (e.g., ¹³C, ¹⁴C) or functional groups, facilitating a broader range of mechanistic and tracking studies.
Exploration of New Enzymatic Interactions
The most well-documented research on this compound involves its interaction with soybean lipoxygenase-1. nih.gov Studies have shown that the ferric form of this enzyme catalyzes an elimination reaction on 12-iodo-cis-9-octadecenoic acid, resulting in the formation of 9,11-octadecadienoic acid and an iodide ion. acs.orgnih.gov This reaction is accompanied by the irreversible inactivation of the enzyme. nih.govacs.org
While this provides a solid foundation, significant opportunities exist for exploring new enzymatic interactions. Future research should investigate:
Other Lipoxygenases: Examining the effect of this compound on a wider range of lipoxygenases from different sources, including mammalian, other plant, and fungal enzymes, to understand the specificity of the interaction.
Cyclooxygenases (COXs): Investigating whether the compound can act as a substrate or inhibitor for COX enzymes, which are key in the biosynthesis of prostaglandins (B1171923) and other eicosanoids.
Other Fatty Acid Modifying Enzymes: Probing interactions with enzymes involved in fatty acid metabolism, such as desaturases, elongases, and acyltransferases, to determine if the iodo- group influences substrate recognition or catalytic activity.
Research Findings on Soybean Lipoxygenase-1 Interaction:
| Feature | Observation | Citation |
|---|---|---|
| Reaction Type | Elimination reaction | nih.gov |
| Products | 9,11-octadecadienoic acid and iodide ion | acs.orgnih.gov |
| Enzyme State | Catalyzed by the ferric form of the enzyme | nih.gov |
| Enzyme Inactivation | Causes time-dependent, irreversible inactivation | acs.org |
| Kinetic Isotope Effect | A large kinetic isotope effect is observed with 11,11-dideuterio-12-IODE, suggesting C-H bond cleavage is a key step. | nih.gov |
Advanced Applications in Bio-orthogonal Chemistry
Bio-orthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. wikipedia.org This field has enabled the study of biomolecules in their native environments. reading.ac.uk While this compound has not yet been applied in this context, its structure presents intriguing possibilities.
Future avenues for exploration include:
Transition Metal-Catalyzed Cross-Coupling: The carbon-iodine bond is a well-known functional group for various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). Research could focus on adapting these reactions to be performed under physiological conditions, using the iodo-fatty acid as a chemical reporter to label specific cellular components or biomolecules.
Click Chemistry Precursors: Investigating whether this compound can be chemically modified to incorporate functional groups, such as azides or alkynes, that are staples of "click chemistry." wikipedia.org This would allow the fatty acid to be used as a tool for tagging and visualizing lipid metabolism and localization in living cells. The challenge lies in ensuring that the required catalysts and reaction conditions are truly bio-orthogonal and non-disruptive to cellular functions. escholarship.org
Role in Environmental Chemical Processes
The role of this compound in environmental settings is entirely unexplored. Halogenated organic compounds can have unique environmental fates, and understanding the behavior of this specific molecule is a significant knowledge gap.
Future non-toxicological research could investigate:
Biotic and Abiotic Degradation: Studying the degradation pathways of the compound in soil and aquatic environments. This includes identifying potential microbial degradation and assessing its stability against abiotic factors like photolysis.
Bioaccumulation Potential: Examining the potential for the compound to be taken up and accumulated by environmental organisms, which is a key factor in its environmental profile.
Interaction with Natural Organic Matter: Investigating how this compound sorbs to and interacts with natural organic matter, which influences its transport and bioavailability in the environment.
Interdisciplinary Research Integrating Synthesis, Biology, and Computation
The existing research on this compound already demonstrates a successful interplay between chemical synthesis (of the deuterated analog) and biology (enzymology). nih.govacs.org A fully integrated, interdisciplinary approach will be crucial for unlocking its full potential.
Future research should incorporate:
Computational Modeling: Employing molecular docking and quantum mechanics/molecular mechanics (QM/MM) simulations to model the interaction of this compound within the active site of soybean lipoxygenase and other potential enzyme targets. This can help elucidate the precise mechanism of inactivation and predict its reactivity with other proteins. texilajournal.com
Integrated Mechanistic Studies: Combining advanced synthetic chemistry to create novel analogs and probes, detailed biochemical and cellular assays to test their functions, and computational analysis to rationalize the experimental findings. This synergistic approach can accelerate the discovery of new functions and applications for this compound and its derivatives.
Q & A
What are the recommended synthetic pathways for preparing 12-Iodo-9-octadecenoic acid, and how can purity be validated?
Basic Research Focus
Synthesis of this compound typically involves iodination of unsaturated fatty acid precursors. A common method is the iodolactonization of 9-octadecenoic acid derivatives, where iodine is introduced at the C12 position under controlled conditions (e.g., using iodine monochloride in a non-polar solvent). Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the iodinated product. Purity validation requires a combination of analytical techniques:
- HPLC with UV detection (iodine’s strong absorbance at ~260 nm) .
- NMR spectroscopy (¹H and ¹³C) to confirm the position of the iodine substituent and assess stereochemistry .
- Mass spectrometry (MS) for molecular weight confirmation (expected molecular ion peak for C₁₈H₃₃IO₂: ~408.3 Da) .
How does the iodine substituent in this compound influence its reactivity in lipid peroxidation studies compared to non-halogenated analogs?
Advanced Research Focus
The iodine atom at C12 introduces steric and electronic effects that alter oxidation kinetics. Unlike hydroperoxide intermediates formed in linoleic acid (C18:2) peroxidation , the iodine’s electronegativity may stabilize radical intermediates, delaying chain propagation. Researchers should:
- Compare oxidation rates using oxygen consumption assays or thiobarbituric acid reactive substances (TBARS) assays under identical conditions (e.g., 37°C, Fe²⁺-induced oxidation).
- Analyze products via LC-MS/MS to identify iodinated aldehydes or ketones, which are distinct from non-halogenated breakdown products .
- Note contradictions: Some studies report reduced peroxidation due to iodine’s radical scavenging, while others observe enhanced degradation under UV light .
What safety protocols are essential when handling this compound in laboratory settings?
Basic Research Focus
Safety measures are critical due to iodine’s volatility and potential toxicity:
- Ventilation : Use fume hoods to avoid inhalation of vapors (TLV: 20 ppm) .
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and eye protection to prevent skin/eye contact .
- Storage : In amber glass vials under inert gas (N₂ or Ar) at -20°C to prevent photodegradation and auto-oxidation .
- Waste disposal : Collect iodinated waste separately for halogen-specific treatment .
How can researchers resolve discrepancies in reported biological activities of this compound across different model systems?
Advanced Research Focus
Contradictions in bioactivity data (e.g., antimicrobial vs. inert effects) often arise from experimental variables:
- Concentration gradients : Test a wide range (e.g., 1–100 µM) to identify threshold effects, as seen in plant pathogen inhibition studies .
- Model system specificity : Compare results in prokaryotic (e.g., E. coli) vs. eukaryotic (e.g., C. elegans) systems to assess membrane permeability differences.
- Metabolic interference : Use stable isotope tracing (e.g., ¹³C-labeled analogs) to track incorporation into lipid membranes or degradation pathways .
What advanced spectral techniques are recommended for characterizing the double-bond geometry in this compound?
Basic Research Focus
The Z/E configuration of the C9 double bond affects biological interactions. Key methods include:
- Gas chromatography (GC) with silver-ion columns : Separates geometric isomers based on silver-π interactions .
- FT-IR spectroscopy : cis (Z) isomers show characteristic C-H out-of-plane bending at ~725 cm⁻¹, while trans (E) absorb at ~970 cm⁻¹ .
- NOESY NMR : Spatial proximity of protons across the double bond confirms stereochemistry .
How does this compound interact with lipid bilayer models, and what methodological considerations are critical for such studies?
Advanced Research Focus
The iodine atom’s hydrophobicity and size influence membrane integration:
- Langmuir monolayer assays : Measure changes in surface pressure-area isotherms to assess insertion efficiency into phospholipid monolayers .
- Molecular dynamics (MD) simulations : Parameterize the iodine atom’s van der Waals radius and partial charges to model disruptions in lipid packing .
- Contradiction management : Reconcile computational predictions with experimental data (e.g., fluorescence anisotropy) by adjusting force field parameters .
What are the environmental implications of this compound leakage, and how can ecotoxicological risks be mitigated?
Advanced Research Focus
Iodinated organics pose water contamination risks (Water Hazard Class 2 ):
- Biodegradation assays : Use OECD 301F (manometric respirometry) to evaluate microbial degradation rates.
- Adsorption studies : Test affinity for activated carbon or clay minerals to design containment strategies.
- Toxicity screening : Conduct Daphnia magna or Aliivibrio fischeri bioassays to establish LC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
